(Pyrrolidin-2-yl)methyl methanesulfonate
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Overview
Description
(Pyrrolidin-2-yl)methyl methanesulfonate is a chemical compound that features a pyrrolidine ring attached to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-2-yl)methyl methanesulfonate typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Pyrrolidine+Methanesulfonyl Chloride→(Pyrrolidin-2-yl)methyl Methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(Pyrrolidin-2-yl)methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pyrrolidin-2-yl)methyl methanesulfonate involves its ability to act as an electrophile, facilitating various nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive in these types of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the methanesulfonate group.
Methanesulfonyl Chloride: The precursor used in the synthesis of (Pyrrolidin-2-yl)methyl methanesulfonate.
Pyrrolidin-2-one: A related compound with a lactam structure.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the methanesulfonate group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)10-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
AIJZAVVGTBMMMB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCCN1 |
Origin of Product |
United States |
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